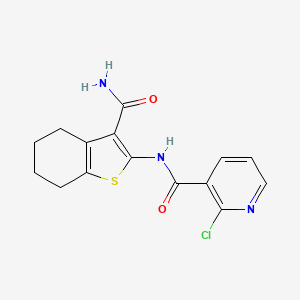![molecular formula C18H24N4O3S B14926388 4-(2-oxopyrrolidin-1-yl)-N-[3-(1H-pyrazol-1-yl)pentyl]benzenesulfonamide](/img/structure/B14926388.png)
4-(2-oxopyrrolidin-1-yl)-N-[3-(1H-pyrazol-1-yl)pentyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-OXO-1-PYRROLIDINYL)-N~1~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-OXO-1-PYRROLIDINYL)-N~1~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrazole intermediates. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Synthesis of the Pyrazole Moiety: This involves the reaction of hydrazines with 1,3-diketones or other suitable precursors to form the pyrazole ring.
Coupling Reactions: The pyrrolidine and pyrazole intermediates are then coupled with a benzenesulfonamide derivative under suitable conditions, often involving the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-OXO-1-PYRROLIDINYL)-N~1~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
4-(2-OXO-1-PYRROLIDINYL)-N~1~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(2-OXO-1-PYRROLIDINYL)-N~1~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-(2-OXO-1-PYRROLIDINYL)BENZENESULFONYL CHLORIDE: A related compound with similar structural features but different functional groups.
4-(3-METHYL-5-OXO-2-PYRAZOLIN-1-YL)BENZOIC ACID: Another compound with a pyrazole moiety, used in different chemical and biological contexts.
Uniqueness
4-(2-OXO-1-PYRROLIDINYL)-N~1~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1-BENZENESULFONAMIDE is unique due to its combination of a pyrrolidine ring, a pyrazole moiety, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H24N4O3S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(3-pyrazol-1-ylpentyl)benzenesulfonamide |
InChI |
InChI=1S/C18H24N4O3S/c1-2-15(22-14-4-11-19-22)10-12-20-26(24,25)17-8-6-16(7-9-17)21-13-3-5-18(21)23/h4,6-9,11,14-15,20H,2-3,5,10,12-13H2,1H3 |
InChI Key |
XCYUUJYNFUBMLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926310.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(1-ethyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926313.png)
![6-(furan-2-yl)-N-[1-(4-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926323.png)
![N-(2,5-dimethylphenyl)-1-{1-[(2,5-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14926327.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-butyl-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926346.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide](/img/structure/B14926354.png)
![3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14926360.png)



![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B14926379.png)
![1-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926381.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926385.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14926392.png)
